



TUG-499: A Technical Review of a Selective **FFAR1 Agonist**

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Compound of Interest		
Compound Name:	TUG-499	
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An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive literature review and background on **TUG-499**, a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFAR1 agonists in metabolic diseases, particularly type 2 diabetes.

Introduction and Background

TUG-499 is a synthetic small molecule that has been identified as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40)[1]. FFAR1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells[2][3]. The receptor is activated by medium to long-chain free fatty acids, and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS)[4]. This glucose-dependent activity makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues[4].

The "TUG" designation in **TUG-499** appears to be a naming convention for a series of related FFAR1 agonists and is not to be confused with the TUG (Tether containing a UBX domain for GLUT4) protein. The TUG protein is a key regulator of glucose transporter 4 (GLUT4) trafficking in response to insulin in muscle and adipose tissues[5][6]. Current literature does not



indicate a direct interaction or functional link between the small molecule **TUG-499** and the TUG protein. Their similar names are coincidental.

This review will delve into the mechanism of action of **TUG-499** through FFAR1 activation, summarize available quantitative data, provide detailed experimental methodologies for key assays, and visualize the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for **TUG-499** and related FFAR1 agonists.

Table 1: In Vitro Potency and Selectivity of TUG-499

Compound	Target	Assay Type	pEC50	Selectivity	Reference
TUG-499	FFAR1/GPR4 0	Calcium Mobilization	7.39	>100-fold vs FFA2, FFA3, PPARy	[1]

Table 2: Physicochemical and Pharmacokinetic Properties of TUG-499

Compound	Property	Observation	Reference
TUG-499	Chemical Stability	High	[1]
CYP Enzyme Inhibition	No inhibition of selected CYPs	[1]	
P-glycoprotein Inhibition	No inhibition	[1]	_
Caco-2 Permeability	Excellent	[1]	

Table 3: Comparative Potency of Related "TUG" Series FFAR1 Agonists

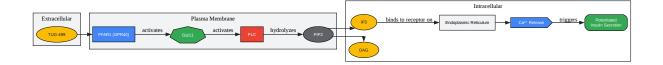


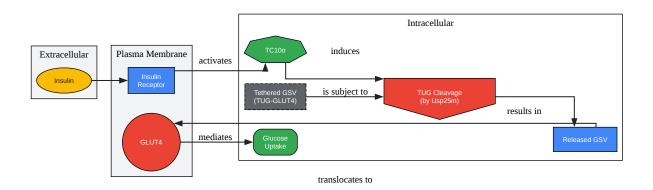
Compound	Chemical Moiety	Relative Potency/Activity	Reference
TUG-499	Chloro-substituted pyridine alkyne	Potent FFAR1 agonist	[7]
TUG-770	2-Fluoro analogue	High potency and efficacy, lower lipophilicity	[7]
TUG-469	Methyleneamine analogue	High selectivity	[7]
TUG-488	2-Cyanomethyl substituent	Improved potency, lower lipophilicity, high selectivity	[7]

Signaling Pathways FFAR1 Signaling Pathway

Activation of FFAR1 by agonists like **TUG-499** primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal that potentiates the exocytosis of insulin-containing granules from pancreatic β -cells in a glucose-dependent manner.







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